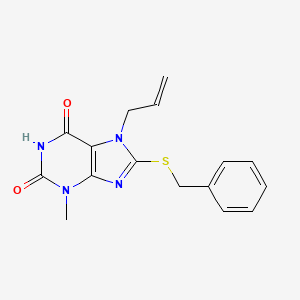

7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción general

Descripción

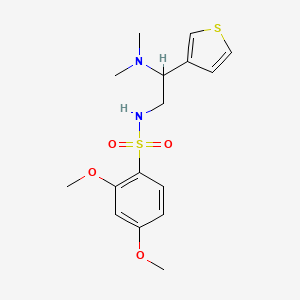

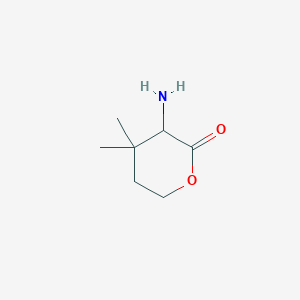

WAY-300062 es un compuesto químico conocido por su papel como inhibidor de la quinasa de shikimato de Mycobacterium tuberculosis . Tiene una fórmula molecular de C16H16N4O2S y un peso molecular de 328.39 . Este compuesto se utiliza principalmente en la investigación científica, particularmente en el estudio de la tuberculosis.

Análisis De Reacciones Químicas

WAY-300062 experimenta varias reacciones químicas típicas de los compuestos orgánicos. Estas reacciones incluyen:

Oxidación: Esta reacción implica la pérdida de electrones del compuesto, a menudo facilitada por agentes oxidantes.

Reducción: Esta reacción implica la ganancia de electrones, típicamente usando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

WAY-300062 se utiliza principalmente en la investigación científica debido a su papel como inhibidor de la quinasa de shikimato de Mycobacterium tuberculosis . Esto lo hace valioso en el estudio de la tuberculosis, particularmente en la comprensión de las vías bioquímicas involucradas en la enfermedad. La inhibición de la quinasa de shikimato por parte del compuesto puede ayudar a los investigadores a desarrollar nuevos tratamientos para la tuberculosis al dirigirse a esta enzima específica.

Además de su uso en la investigación de la tuberculosis, WAY-300062 también puede tener aplicaciones en otras áreas de la biología y la medicina donde la quinasa de shikimato juega un papel

Mecanismo De Acción

WAY-300062 ejerce sus efectos inhibiendo la enzima quinasa de shikimato en Mycobacterium tuberculosis . La quinasa de shikimato está involucrada en la vía del shikimato, que es esencial para la biosíntesis de aminoácidos aromáticos. Al inhibir esta enzima, WAY-300062 interrumpe la producción de estos aminoácidos, que son cruciales para la supervivencia y el crecimiento de la bacteria. Esta inhibición puede provocar la muerte de la bacteria, haciendo de WAY-300062 un posible candidato para el tratamiento de la tuberculosis.

Comparación Con Compuestos Similares

WAY-300062 es único en su inhibición específica de la quinasa de shikimato de Mycobacterium tuberculosis . Los compuestos similares que inhiben otras enzimas en la vía del shikimato incluyen:

N-Oxalilglicina: Un inhibidor de la oxigenasa de 2-oxoglutarato de amplio espectro.

Sacarina sódica: Estudiado por su potencial carcinogénico.

Dulcina: Un químico sintético utilizado como edulcorante artificial.

Estos compuestos difieren de WAY-300062 en sus objetivos y aplicaciones específicos, destacando la singularidad de WAY-300062 en la investigación de la tuberculosis.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-300062 no están disponibles en el dominio público. Los métodos de producción industrial tampoco están detallados, probablemente debido al uso específico del compuesto en la investigación en lugar de las aplicaciones industriales a gran escala.

Propiedades

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFMDMDVXFQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320439 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330990-68-6 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

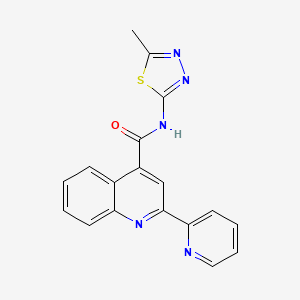

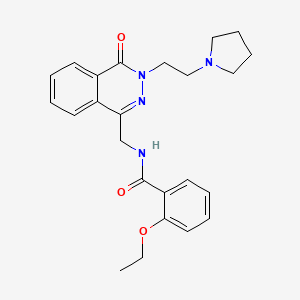

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)

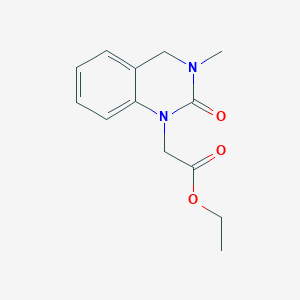

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

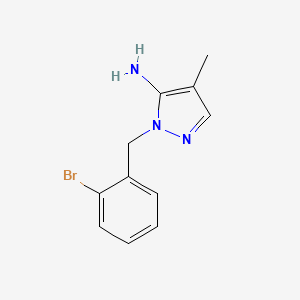

![1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea](/img/structure/B2926374.png)

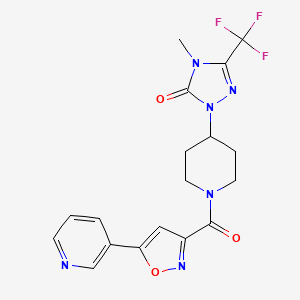

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

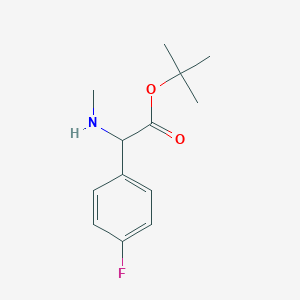

![N-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2926381.png)